molecular formula C32H33N3O5 B12491108 N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl](4-methoxyphenyl)amino}cyclohexanecarboxamide

N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl](4-methoxyphenyl)amino}cyclohexanecarboxamide

Cat. No.: B12491108
M. Wt: 539.6 g/mol
InChI Key: JTLAGPSLNGFSBO-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-1-[2-(1,3-DIOXOISOINDOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a cyclohexane ring, a phthalimide group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-1-[2-(1,3-DIOXOISOINDOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the phthalimide group: This can be achieved by reacting phthalic anhydride with an amine.

    Acylation: The phthalimide derivative can then be acylated with an appropriate acyl chloride or anhydride.

    Cyclohexane ring incorporation: The cyclohexane ring can be introduced through a nucleophilic substitution reaction.

    Final coupling: The final step involves coupling the intermediate with N-(2,6-dimethylphenyl)amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the amide group.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide or amide functionalities.

    Substitution: Aromatic substitution reactions can occur, especially on the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific pathways or receptors.

Industry

In industry, such compounds might be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)acetamide: A simpler analogue with similar aromatic characteristics.

    Phthalimide derivatives: Compounds with the phthalimide group, often used in organic synthesis.

    Cyclohexane carboxamides: Compounds with a cyclohexane ring and carboxamide functionality.

Uniqueness

The uniqueness of N-(2,6-DIMETHYLPHENYL)-1-[2-(1,3-DIOXOISOINDOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE lies in its complex structure, which combines multiple functional groups and aromatic systems, making it a versatile compound for various applications.

Properties

Molecular Formula

C32H33N3O5

Molecular Weight

539.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(N-[2-(1,3-dioxoisoindol-2-yl)acetyl]-4-methoxyanilino)cyclohexane-1-carboxamide

InChI

InChI=1S/C32H33N3O5/c1-21-10-9-11-22(2)28(21)33-31(39)32(18-7-4-8-19-32)35(23-14-16-24(40-3)17-15-23)27(36)20-34-29(37)25-12-5-6-13-26(25)30(34)38/h5-6,9-17H,4,7-8,18-20H2,1-3H3,(H,33,39)

InChI Key

JTLAGPSLNGFSBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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